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Compound of Interest

Compound Name: 4'-Carboxy-m-terphenyl

Cat. No.: B15485747 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and

synthetic methodology for m-terphenyl carboxylic acids, with a specific focus on a

representative example, 3-phenylbenzoic acid, an isomer of the target 4'-Carboxy-m-
terphenyl. Due to the limited availability of a complete public data set for 4'-Carboxy-m-
terphenyl, this guide leverages the detailed characterization of its close analogue to provide

valuable insights for researchers, scientists, and drug development professionals. The m-

terphenyl scaffold is a significant structural motif in medicinal chemistry and materials science,

making a thorough understanding of its characterization essential.

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 3-phenylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3-Phenylbenzoic Acid
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

10.20 bs 1H COOH

8.38 m (s) 1H 2-H

8.12 m (d) 1H 6-H

7.86 m (d) 1H 4-H

7.34-7.69 m 6H phenyl-H + 5-H

Solvent: CDCl₃, Frequency: 250 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-Phenylbenzoic Acid

Chemical Shift (δ, ppm)

171.5

141.5

140.5

134.5

131.5

130.0

129.0

128.9

128.0

127.5

Solvent: CDCl₃, Frequency: 62.5 MHz[1]

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorption Bands for a Representative Aromatic Carboxylic Acid

Wavenumber (cm⁻¹) Functional Group Assignment

3300-2500 O-H stretch (Carboxylic acid)

3100-3000 C-H stretch (Aromatic)

1710-1680 C=O stretch (Carboxylic acid)

1600-1450 C=C stretch (Aromatic ring)

1320-1210 C-O stretch (Carboxylic acid)

920-900 O-H bend (Carboxylic acid dimer)

Note: This table represents typical ranges for aromatic carboxylic acids.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 3-Phenylbenzoic Acid

m/z Interpretation

198 [M]⁺ (Molecular Ion)

181 [M - OH]⁺

152 [M - COOH]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Synthesis of 3-Phenylbenzoic Acid via Suzuki
Coupling[1]
A solution of sodium hydroxide (1.60 g, 40.0 mmol) in 40 mL of water is prepared in a 100 mL

two-neck flask equipped with a magnetic stir bar and under a nitrogen atmosphere. To this

solution, 3-iodobenzoic acid (2.48 g, 10.0 mmol) is added while stirring at room temperature.
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Subsequently, benzeneboronic acid (1.34 g, 11.0 mmol) and palladium(II) chloride (17.7 mg,

0.100 mmol) are added. The resulting mixture is stirred for an additional 10 minutes.

Work-up Procedure: The reaction mixture is filtered, and the filtrate is diluted with 250 mL of

water and acidified with concentrated hydrochloric acid. The precipitated solid is collected by

filtration and dissolved in approximately 100 mL of tert-butyl methyl ether. The ether solution is

then filtered over silica gel, washed with water in a separatory funnel, and dried over sodium

sulfate. After removing the drying agent by filtration, the solvent is evaporated under reduced

pressure to yield the crystalline product.

NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 250 MHz and 62.5

MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

Infrared Spectroscopy
The IR spectrum of a solid sample can be obtained using the KBr pellet method. A small

amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder in a

mortar and pestle. The mixture is then compressed under high pressure to form a thin,

transparent pellet, which is subsequently analyzed using an FT-IR spectrometer.

Mass Spectrometry
Mass spectral data can be acquired using an electron ionization (EI) mass spectrometer. The

sample is introduced into the ion source, where it is bombarded with a beam of electrons,

causing ionization and fragmentation. The resulting ions are then separated based on their

mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of m-terphenyl carboxylic acids.
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Workflow for Synthesis and Characterization of m-Terphenyl Carboxylic Acids
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Caption: Synthetic and analytical workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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